Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate
CAS No.: 142415-57-4
Cat. No.: VC16841426
Molecular Formula: C10H8Cl2O4
Molecular Weight: 263.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142415-57-4 |
|---|---|
| Molecular Formula | C10H8Cl2O4 |
| Molecular Weight | 263.07 g/mol |
| IUPAC Name | ethyl 2,2-dichloro-1,3-benzodioxole-5-carboxylate |
| Standard InChI | InChI=1S/C10H8Cl2O4/c1-2-14-9(13)6-3-4-7-8(5-6)16-10(11,12)15-7/h3-5H,2H2,1H3 |
| Standard InChI Key | OLYCPVVGERXCJQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)OC(O2)(Cl)Cl |
Introduction
Ethyl 2,2-dichlorobenzo[d] dioxole-5-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a dioxole ring fused with a chlorinated benzene derivative. This compound is notable for its potential applications in medicinal chemistry and agricultural sciences due to its bioactive properties. Its chemical formula is C₁₀H₈Cl₂O₄, and it features two chlorine atoms at the 2-position of the benzene ring, contributing to its reactivity and biological activity .
Identifiers
-
CAS Number: 142415-57-4
-
PubChem CID: 52911141
-
InChI: InChI=1S/C10H8Cl2O4/c1-2-14-9(13)6-3-4-7-8(5-6)16-10(11,12)15-7/h3-5H,2H2,1H3
Synonyms
Synthesis and Preparation
The synthesis of Ethyl 2,2-dichlorobenzo[d] dioxole-5-carboxylate typically involves multi-step organic reactions. While specific detailed synthesis protocols for this compound are not widely documented in the available literature, similar compounds in the benzo[d] dioxole class often involve chlorination and esterification steps. For instance, the preparation of related compounds like 2,2-difluorobenzo(1,3)dioxole-carbaldehydes involves chlorination with phosphorus pentachloride followed by fluorination with hydrofluoric acid .
Applications and Biological Activity
Ethyl 2,2-dichlorobenzo[d] dioxole-5-carboxylate exhibits potential applications in medicinal chemistry and agricultural sciences due to its bioactive properties. The presence of chlorine atoms and the dioxole ring structure may enhance its biological activity compared to similar compounds without these features.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-chlorobenzoate | Chlorine substitution at para position | Less steric hindrance compared to dichloro derivative |
| Methyl 2-chlorobenzoate | Single chlorine substitution | Lacks dioxole functionality |
| Ethyl benzoate | Simple ester without halogen substitutions | No biological activity related to halogen presence |
| Ethyl 3,4-dichlorobenzoate | Dichloro substitution but different positions | Different reactivity due to substitution pattern |
Ethyl 2,2-dichlorobenzo[d] dioxole-5-carboxylate stands out due to its specific dioxole structure combined with dichloro substitution, which may enhance its biological activity compared to similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume